molecular formula C17H27N3O4 B8467307 Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester

Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester

Cat. No. B8467307
M. Wt: 337.4 g/mol
InChI Key: GUCODNNZLOYZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C17H27N3O4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester

Molecular Formula

C17H27N3O4

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 2-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]acetate

InChI

InChI=1S/C17H27N3O4/c1-16(2,3)23-14(21)10-19-13-8-7-11(9-12(13)18)20-15(22)24-17(4,5)6/h7-9,19H,10,18H2,1-6H3,(H,20,22)

InChI Key

GUCODNNZLOYZLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-tert-Butoxycarbonylamino-2-nitro-phenylamino)-acetic acid tert-butyl ester (10.8 g, 29.4 mmol) was dissolved in MeOH (70 mL) and purged with N2. Palladium on activated carbon (2.2 g, 10% by weight) was added, and the reaction mixture was charged with a balloon of H2. The reaction mixture was stirred for 3 h at room temperature, and then filtered through a pad of celite. The celite was washed with MeOH, and the filtrate was concentrated to afford 2.1 g (22%—two steps) of the sub-title compound. MS calculated for C17H27N3O4+H: 338, observed: 338.
Name
(4-tert-Butoxycarbonylamino-2-nitro-phenylamino)-acetic acid tert-butyl ester
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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